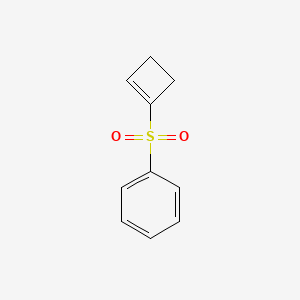![molecular formula C35H24N2O B14270231 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline CAS No. 152365-45-2](/img/structure/B14270231.png)
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyranoquinoxalines, which are characterized by a fused ring system combining pyran and quinoxaline moieties. The presence of four phenyl groups attached to the core structure enhances its stability and reactivity, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2,3-diaminophenazine with benzaldehyde derivatives under acidic conditions to form the quinoxaline core. This is followed by cyclization with appropriate reagents to introduce the pyran ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and minimizing by-products. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoxaline ring to its dihydro form, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including anticancer, antibacterial, and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their efficacy and safety in preclinical and clinical trials.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism by which 2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and DNA, influencing their activity and function. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. By affecting these pathways, the compound can exert anticancer, anti-inflammatory, and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar fused ring system but differ in the position and nature of substituents. They exhibit a range of biological activities, including anticancer and antimicrobial properties.
Furo[3,2-c]quinolones: Another class of fused ring compounds with significant biological and pharmacological activities. They are known for their antimicrobial and antimalarial properties.
Uniqueness
2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline stands out due to its specific structural features, such as the presence of four phenyl groups and the unique arrangement of the pyran and quinoxaline rings
Eigenschaften
CAS-Nummer |
152365-45-2 |
|---|---|
Molekularformel |
C35H24N2O |
Molekulargewicht |
488.6 g/mol |
IUPAC-Name |
2,3,8,8-tetraphenylpyrano[3,2-f]quinoxaline |
InChI |
InChI=1S/C35H24N2O/c1-5-13-25(14-6-1)32-33(26-15-7-2-8-16-26)37-34-29-23-24-35(27-17-9-3-10-18-27,28-19-11-4-12-20-28)38-31(29)22-21-30(34)36-32/h1-24H |
InChI-Schlüssel |
VQUOERZQRSDYKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=C(C=C3)OC(C=C4)(C5=CC=CC=C5)C6=CC=CC=C6)N=C2C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




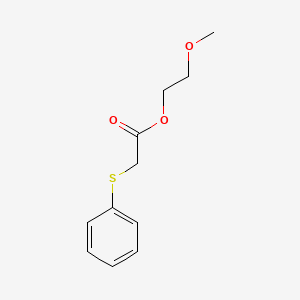
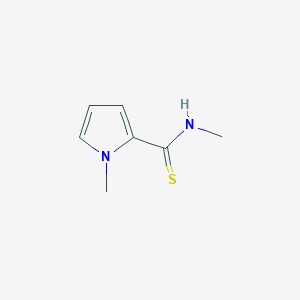
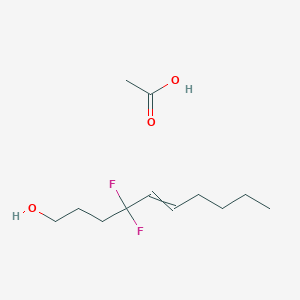
![N,N-Bis{2-[3-(decyloxy)-2-hydroxypropoxy]ethyl}acetamide](/img/structure/B14270183.png)
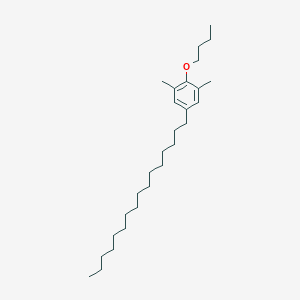
methyl carbonate](/img/structure/B14270203.png)
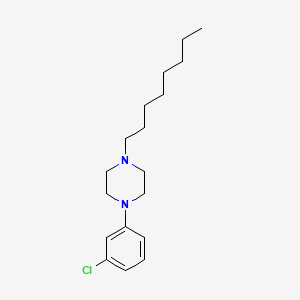
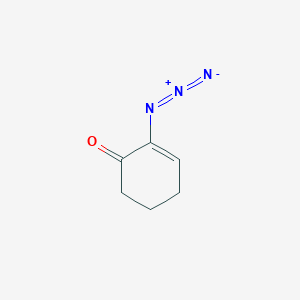

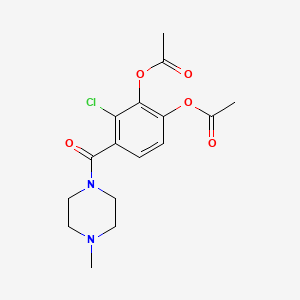
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
